molecular formula C15H18N4O B1671852 Facinicline CAS No. 677306-35-3

Facinicline

Cat. No.: B1671852
CAS No.: 677306-35-3
M. Wt: 270.33 g/mol
InChI Key: TXCYUSKWBHUVEP-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Facinicline, also known as MEM-63908 or R-4996, is a selective nicotinic alpha-7 receptor partial agonist. It also exhibits properties as a serotonin 3 receptor antagonist. This compound has been investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease, cognitive symptoms of schizophrenia, and other neurologic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Facinicline can be synthesized through a multi-step process involving the formation of the indazole scaffold. The synthesis typically involves the following steps:

  • Formation of the indazole core through cyclization reactions.
  • Functionalization of the indazole core with appropriate substituents.
  • Introduction of the azabicyclo octane moiety.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: Facinicline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the indazole core.

    Substitution: this compound can undergo substitution reactions to introduce different substituents on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further modified for specific applications .

Scientific Research Applications

Facinicline has a wide range of scientific research applications, including:

Mechanism of Action

Facinicline exerts its effects through dual mechanisms:

Comparison with Similar Compounds

    Varenicline: Another nicotinic receptor partial agonist used for smoking cessation.

    Galantamine: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.

Uniqueness of Facinicline: this compound’s dual mechanism of action, targeting both nicotinic alpha-7 receptors and serotonin 3 receptors, distinguishes it from other similar compounds. This dual action contributes to its potential therapeutic benefits in cognitive disorders .

Properties

CAS No.

677306-35-3

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C15H18N4O/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18)/t13-/m1/s1

InChI Key

TXCYUSKWBHUVEP-CYBMUJFWSA-N

Isomeric SMILES

C1CN2CCC1[C@@H](C2)NC(=O)C3=NNC4=CC=CC=C43

SMILES

C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43

Appearance

Solid powder

677306-35-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Facinicline;  RG-3487;  RG 3487;  RG3487;  R-3487;  R 3487;  R3487;  RO-5313534;  RO 5313534;  RO5313534;  MEM3454;  MEM 3454;  MEM-3454; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Facinicline
Reactant of Route 2
Reactant of Route 2
Facinicline
Reactant of Route 3
Reactant of Route 3
Facinicline
Reactant of Route 4
Reactant of Route 4
Facinicline
Reactant of Route 5
Reactant of Route 5
Facinicline
Reactant of Route 6
Reactant of Route 6
Facinicline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.